molecular formula C9H8N2O2S B2414805 Methyl [(3-cyanopyridin-2-yl)thio]acetate CAS No. 1156077-24-5

Methyl [(3-cyanopyridin-2-yl)thio]acetate

Cat. No. B2414805
CAS RN: 1156077-24-5
M. Wt: 208.24
InChI Key: BNVPXGHMFNULJK-UHFFFAOYSA-N
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Description

“Methyl [(3-cyanopyridin-2-yl)thio]acetate” is a chemical compound with the IUPAC name methyl (3-cyano-4-pyridinyl)acetate . It has a molecular weight of 176.17 . The compound is typically stored in an inert atmosphere at room temperature . It appears as a yellow to brown solid or liquid .


Molecular Structure Analysis

The molecular structure of “Methyl [(3-cyanopyridin-2-yl)thio]acetate” is represented by the linear formula C9H8N2O2 . The InChI code for this compound is 1S/C9H8N2O2/c1-13-9(12)4-7-2-3-11-6-8(7)5-10/h2-3,6H,4H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl [(3-cyanopyridin-2-yl)thio]acetate” are not available, similar compounds such as pinacol boronic esters are known to undergo catalytic protodeboronation, a process that involves a radical approach .


Physical And Chemical Properties Analysis

“Methyl [(3-cyanopyridin-2-yl)thio]acetate” is a yellow to brown solid or liquid . It has a molecular weight of 176.17 . The compound is typically stored in an inert atmosphere at room temperature .

Scientific Research Applications

Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

This derivative, synthesized from the 1,2,4-triazole-3-thione, exhibits interesting properties . Further research is needed to explore its applications fully.

Inhibitory Activities

Compounds derived from Methyl [(3-cyanopyridin-2-yl)thio]acetate have been evaluated for inhibitory activities. For instance:

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

methyl 2-(3-cyanopyridin-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-8(12)6-14-9-7(5-10)3-2-4-11-9/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVPXGHMFNULJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [(3-cyanopyridin-2-yl)thio]acetate

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